2,3,4,7-Tetramethylbenzo[b]thiophene 2,3,4,7-Tetramethylbenzo[b]thiophene
Brand Name: Vulcanchem
CAS No.: 1010-50-0
VCID: VC18858567
InChI: InChI=1S/C12H14S/c1-7-5-6-8(2)12-11(7)9(3)10(4)13-12/h5-6H,1-4H3
SMILES:
Molecular Formula: C12H14S
Molecular Weight: 190.31 g/mol

2,3,4,7-Tetramethylbenzo[b]thiophene

CAS No.: 1010-50-0

Cat. No.: VC18858567

Molecular Formula: C12H14S

Molecular Weight: 190.31 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,7-Tetramethylbenzo[b]thiophene - 1010-50-0

Specification

CAS No. 1010-50-0
Molecular Formula C12H14S
Molecular Weight 190.31 g/mol
IUPAC Name 2,3,4,7-tetramethyl-1-benzothiophene
Standard InChI InChI=1S/C12H14S/c1-7-5-6-8(2)12-11(7)9(3)10(4)13-12/h5-6H,1-4H3
Standard InChI Key ZMAWYWXCNZDPRJ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=C(SC2=C(C=C1)C)C)C

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

2,3,4,7-Tetramethylbenzo[b]thiophene belongs to the benzothiophene family, featuring a fused benzene and thiophene ring system. The methyl substituents at the 2, 3, 4, and 7 positions introduce steric hindrance and electronic effects that influence its reactivity and crystallinity. X-ray diffraction studies of analogous methylated benzothiophenes reveal planar aromatic systems with slight distortions due to methyl group interactions .

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2,3,4,7-tetramethyl-1-benzothiophene. Alternative designations include:

  • 2,3,4,7-Tetramethyl-benzo[b]thiophene

  • 2,3,4,7-Tetramethyl-thionaphthen

  • Benzo[b]thiophene, 2,3,4,7-tetramethyl .

Synthesis and Manufacturing

Catalytic Vapor-Phase Synthesis

A scalable method for synthesizing methylated benzothiophenes involves catalytic vapor-phase reactions. For example, thieno[3,2-b]thiophene derivatives have been produced via reactions between 2-(2-thienyl)ethanol and carbon disulfide at 550°C . Adapting this approach, 2,3,4,7-tetramethylbenzo[b]thiophene could theoretically be synthesized by introducing methyl groups during the cyclization step, though specific protocols remain undocumented in the literature.

Functionalization via Cross-Coupling Reactions

Recent advances in Suzuki-Miyaura cross-coupling and C-H direct arylation enable precise functionalization of benzothiophene scaffolds. For instance, 4,7′-bibenzothiophenes bearing halogen and triisopropylsilyl groups were synthesized using iodoselective Miyaura borylation . These methods could be applied to introduce substituents onto the tetramethylbenzo[b]thiophene core, enhancing its utility in molecular architecture.

Table 1: Representative Synthetic Routes for Methylated Benzothiophenes

MethodConditionsYieldReference
Vapor-phase cyclization550°C, CS₂ catalyst~60%
Miyaura borylationK benzoate, Pd catalyst40–75%
Alumina-mediated couplingAcidic Al Brockmann I, toluene50–90%

Physicochemical Properties

Molecular and Thermal Properties

Key properties include:

  • Molecular weight: 190.305 g/mol

  • Exact mass: 190.08200 Da

  • LogP: 4.13 (indicative of moderate hydrophobicity)

  • Polar surface area: 28.24 Ų .

Notably, experimental data for melting/boiling points and solubility are absent in available literature, highlighting a gap in current research.

Spectroscopic Characteristics

While direct spectral data for 2,3,4,7-tetramethylbenzo[b]thiophene are unavailable, related compounds exhibit distinct NMR profiles. For example, methylated thieno[2,3-b]thiophenes show upfield-shifted aromatic protons due to electron-donating methyl groups . IR spectra typically feature C-S stretching vibrations near 700 cm⁻¹.

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich benzothiophene core undergoes electrophilic substitution at the α-positions (C5 and C6). Bromination of thieno[3,2-b]thiophene derivatives yields 3,6-dibromo and 2,3,5,6-tetrabromo intermediates, which serve as precursors for cross-coupling reactions . Similar bromination of 2,3,4,7-tetramethylbenzo[b]thiophene could enable further derivatization.

Applications in Materials Science

Photochromic Materials

Methylated benzo[b]thiophenes are key components in photochromic chromenes. For instance, thieno-2H-chromenes derived from 6-hydroxybenzo[b]thiophenes exhibit reversible ring-opening under UV light, making them suitable for ophthalmic lenses and optical switches . The tetramethyl derivative’s steric effects may enhance thermal stability of photoisomers.

Organic Electronics

Benzothiophene derivatives are employed in organic semiconductors due to their high charge-carrier mobility. The tetramethyl group’s electron-donating effects could modulate bandgap energies, potentially improving performance in organic field-effect transistors (OFETs).

Future Research Directions

  • Thermal Stability Studies: Experimental determination of melting/boiling points.

  • Synthetic Optimization: Development of high-yield routes using flow chemistry.

  • Application Exploration: Integration into perovskite solar cells or OLEDs.

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